Chloropropiophenone
Overview
Description
Chloropropiophenone is a chemical compound that is part of the broader family of chlorinated organic molecules. It is characterized by the presence of a chloro group attached to a propiophenone structure. The compound is of interest in various chemical research areas, including organic synthesis and material science. While the provided papers do not directly discuss chloropropiophenone, they do provide insights into the behavior of chlorinated phenolic compounds and related structures, which can be extrapolated to understand the properties and reactivity of chloropropiophenone .
Synthesis Analysis
The synthesis of chlorinated organic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of chloro-substituted subphthalocyanines is described as highly efficient when employing a boron trichloride solution in p-xylene . Similarly, chloropropiophenone could be synthesized through chlorination reactions or by employing specific reagents that introduce the chloro group into the propiophenone framework. The synthesis of related compounds often requires careful control of reaction conditions to achieve the desired selectivity and yield .
Molecular Structure Analysis
The molecular structure of chlorinated compounds is crucial in determining their physical and chemical properties. For example, the study of chlorinated 2-phenoxyphenols involved structure determination by NMR and GC-MS, which are common techniques for elucidating the structure of organic compounds . The molecular structure of chloropropiophenone would similarly be characterized by spectroscopic methods to confirm the position of the chloro group and the overall molecular conformation .
Chemical Reactions Analysis
Chlorinated phenolic compounds are known to undergo various chemical reactions, including electrophilic aromatic substitution and oxidation . The reactivity of chloropropiophenone would likely be influenced by the presence of the chloro group, which can activate the phenyl ring towards further substitution reactions. The compound may also participate in reactions typical of ketones, such as nucleophilic addition or condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated organic compounds can vary widely depending on their specific structure. For instance, the electroreduction of β-chloropropiophenone has been studied, revealing insights into the stability of its reduction products . The solubility, melting point, and reactivity of chloropropiophenone would be influenced by the electron-withdrawing effect of the chloro group and the ketone functionality. These properties are essential for the practical application and handling of the compound .
Scientific Research Applications
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Pharmaceutical Industry
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Cancer Research
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Law Enforcement
- Chloropropiophenone is a key ingredient in the production of tear gas, also known as CS gas .
- It is commonly used by law enforcement agencies for riot control and crowd dispersal .
- The irritant effects of chloropropiophenone make it an effective non-lethal tool for maintaining public order and safety .
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Organic Chemistry
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Agriculture
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Environmental Remediation
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Material Science
- Chloropropiophenone’s versatile nature and chemical properties have led to ongoing research into its potential applications in material science .
- Its unique chemical structure and reactivity make it a valuable reagent for various organic synthesis reactions, allowing chemists to create new compounds and materials with diverse properties and applications .
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Asymmetric Reduction
- Chloropropiophenone has been used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads .
- This process is significant in the field of organic chemistry as it allows for the production of chiral molecules, which are essential in many areas of chemistry and biology .
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Synthesis of ®-3-chloro-1-phenyl-1-propanol
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Organic Building Blocks
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Chemical Safety
- Despite its numerous uses and benefits, it is important to note that chloropropiophenone should be handled with care and in accordance with appropriate safety protocols .
- As with any chemical compound, proper handling and disposal are essential to minimize any potential risks associated with its use .
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Innovation and Exploration
- Chloropropiophenone has proven to be a valuable and versatile compound with significant potential for further exploration and innovation .
- As research into its properties and applications continues, we may uncover even more ways to leverage the power of chloropropiophenone for the betterment of society .
-
Asymmetric Reduction
- Chloropropiophenone has been used in the asymmetric reduction of (S)-3-chloro-1-phenylpropanol using preheated Candida utilis cells immobilized in calcium alginate gel beads .
- This process is significant in the field of organic chemistry as it allows for the production of chiral molecules, which are essential in many areas of chemistry and biology .
-
Synthesis of ®-3-chloro-1-phenyl-1-propanol
-
Organic Building Blocks
-
Chemical Safety
- Despite its numerous uses and benefits, it is important to note that chloropropiophenone should be handled with care and in accordance with appropriate safety protocols .
- As with any chemical compound, proper handling and disposal are essential to minimize any potential risks associated with its use .
-
Innovation and Exploration
- Chloropropiophenone has proven to be a valuable and versatile compound with significant potential for further exploration and innovation .
- As research into its properties and applications continues, we may uncover even more ways to leverage the power of chloropropiophenone for the betterment of society .
Safety And Hazards
Future Directions
Future research related to Chloropropiophenone and biocatalysis will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis, and computations .
properties
IUPAC Name |
3-chloro-1-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJRGPZVSKWRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061324 | |
Record name | 1-Propanone, 3-chloro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropiophenone | |
CAS RN |
936-59-4 | |
Record name | 3-Chloropropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloropropiophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloropropiophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 3-chloro-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanone, 3-chloro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-chloropropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Chloropropiophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBZ9Q23H2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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